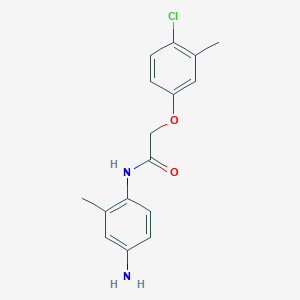
N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Vue d'ensemble
Description
N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as N-Methyl-4-chloro-3-methylphenoxyacetanilide, is a synthetic organic compound that is used in various scientific research applications. It is an amide derivative of the phenoxyacetic acid family and is a white, crystalline solid. It was first synthesized in 1950 and has since been used in numerous laboratories for a variety of scientific studies.
Applications De Recherche Scientifique
Hydrogen Bond Studies
Compounds similar to N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide have been studied for their hydrogen bonding capabilities. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, characterized by various spectroscopic methods, exhibited intra- and intermolecular hydrogen bonds in solution. These studies enhance understanding of molecular interactions in similar compounds (Romero & Margarita, 2008).
Structural Analyses
Research on structural analysis of similar compounds, like 2-Chloro-N-(3-methylphenyl)acetamide, has been conducted. This work provides insights into molecular conformation and bonding, with potential implications for the design of new molecules with specific properties (Gowda et al., 2007).
Radiosynthesis Applications
Compounds with structural similarities have been used in radiosynthesis studies. For example, chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized with high specific activity, aiding in the study of their metabolism and mode of action (Latli & Casida, 1995).
Antimalarial Activity Research
Related compounds have been synthesized and evaluated for antimalarial activity. Quantitative structure-activity relationship studies in this area contribute to the development of effective antimalarial drugs (Werbel et al., 1986).
Polymer Chemistry
Research in polymer chemistry has utilized derivatives of related compounds. For instance, the synthesis of new AB-type monomers for polybenzimidazoles from similar acetamide derivatives illustrates the broad applicability of these compounds in material science (Begunov & Valyaeva, 2015).
Propriétés
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-8-13(4-5-14(10)17)21-9-16(20)19-15-6-3-12(18)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDDFNOSQBMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



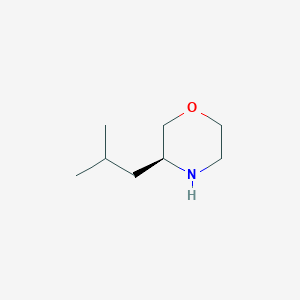

![6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384843.png)
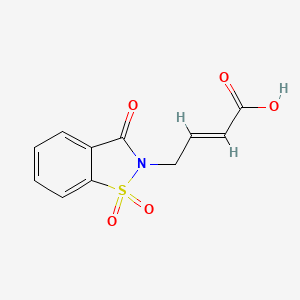


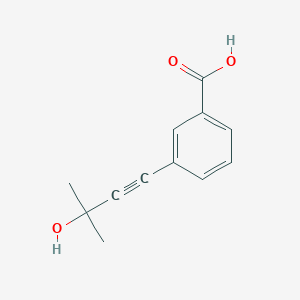
![6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384851.png)
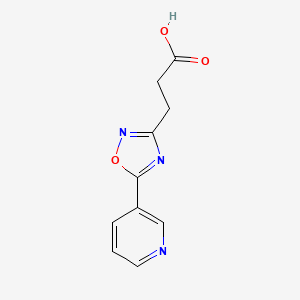
![[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B1384856.png)

![6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384858.png)
![[(2-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B1384860.png)
![6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384861.png)